1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
Description
1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and trifluoromethylphenyl groups
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F5N2O2/c17-11-2-1-3-12(18)14(11)23-15(25)22-8-13(24)9-4-6-10(7-5-9)16(19,20)21/h1-7,13,24H,8H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWZUMYHUNESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the difluorophenyl and trifluoromethylphenyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea can be compared with other similar compounds, such as:
- 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-methylphenyl)ethyl)urea
- 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea These compounds share structural similarities but differ in the substituents on the phenyl rings. The unique combination of difluorophenyl and trifluoromethylphenyl groups in 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea contributes to its distinct chemical properties and potential applications.
Biological Activity
1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a difluorophenyl group, a hydroxyethyl moiety, and a trifluoromethylphenyl substituent, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator at various receptor sites, influencing cellular signaling pathways.
- Antioxidant Properties : Potential antioxidant effects may help mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have indicated that derivatives similar to 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines, including breast and pancreatic cancer cells .
- Mechanism : These compounds may induce apoptosis in cancer cells by activating caspases and altering cell cycle progression .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .
- Comparative Efficacy : Its antibacterial activity appears comparable to standard antibiotics like ceftriaxone, suggesting potential use in treating resistant bacterial infections .
Study 1: Anticancer Efficacy
A study conducted on various thiourea derivatives demonstrated that compounds with structural similarities to our target exhibited potent anticancer activity. The derivatives were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics . The study highlighted the importance of electron-withdrawing groups in enhancing biological activity.
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial effects of urea derivatives, revealing that compounds structurally related to 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea exhibited notable inhibition against multi-drug resistant strains. The findings suggested a potential pathway for developing new antibacterial agents targeting resistant infections .
Table 1: Biological Activity Summary
Q & A
Basic: What are the key synthetic challenges in preparing 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions to assemble the urea core, fluorinated aromatic systems, and hydroxyl-containing ethyl groups. Key challenges include:
- Regioselectivity : Fluorine substituents on the phenyl ring require controlled positioning to avoid side products (e.g., isomerization during coupling reactions) .
- Hydroxyl Group Stability : The 2-hydroxyethyl moiety may undergo dehydration under acidic or high-temperature conditions; using mild bases (e.g., NaHCO₃) and low-temperature protocols can mitigate this .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) are often used for coupling reactions, but ligand choice (e.g., phosphine ligands) impacts yield and purity .
Optimization via Design of Experiments (DoE) is recommended, varying parameters like solvent polarity (e.g., dichloromethane vs. ethanol), temperature, and stoichiometry to maximize yield .
Advanced: How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced binding affinity to biological targets?
Answer:
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations predict transition states and intermediates, identifying energetically favorable pathways for derivative synthesis .
- Docking Studies : Molecular docking with target proteins (e.g., kinase enzymes) evaluates how structural modifications (e.g., trifluoromethyl group placement) affect binding. For example, the trifluoromethyl group enhances lipophilicity and membrane permeability, critical for intracellular targets .
- SAR Analysis : Structure-activity relationship (SAR) models correlate substituent electronegativity (e.g., fluorine) with inhibitory potency, enabling rational design .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- IR Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl O-H bonds (~3200–3600 cm⁻¹) .
- NMR : ¹⁹F NMR resolves fluorine environments (e.g., difluorophenyl vs. trifluoromethyl groups), while ¹H NMR identifies ethyl hydroxy proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of –NHCO– groups) .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?
Answer:
Discrepancies often arise from:
- Assay Conditions : Differences in pH, solvent (e.g., DMSO concentration), or cell line viability protocols. Standardization using OECD guidelines is advised .
- Purity : Impurities (e.g., residual catalysts) skew results; HPLC purity >98% is essential .
- Target Selectivity : Off-target effects may dominate in certain assays; use kinase profiling panels to confirm specificity .
Meta-analysis of published data, focusing on shared experimental parameters, can clarify trends .
Basic: What strategies are effective for improving aqueous solubility without compromising bioactivity?
Answer:
- Prodrug Approach : Introduce ionizable groups (e.g., phosphate esters) on the hydroxyl moiety, which hydrolyze in vivo to release the active compound .
- Co-solvent Systems : Use biocompatible solvents (e.g., PEG 400) in formulation studies .
- Salt Formation : React the urea with HCl or sodium to enhance solubility while retaining hydrogen-bonding capacity .
Advanced: How can researchers apply high-throughput screening (HTS) to identify synergistic combinations with existing therapeutics?
Answer:
- Library Design : Curate compound libraries targeting complementary pathways (e.g., kinase inhibitors + DNA repair modulators) .
- Synergy Scoring : Use Chou-Talalay models to quantify combination indices (CI <1 indicates synergy) .
- Mechanistic Validation : Transcriptomics or phosphoproteomics post-HTS identifies pathways affected by synergism .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the urea moiety .
- Solvent Choice : Lyophilize and store in anhydrous DMSO or ethanol; avoid aqueous buffers unless stabilized .
Advanced: How can crystallography data (e.g., from Acta Crystallographica) inform polymorph screening for formulation development?
Answer:
- Single-Crystal X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., urea NH···O interactions), guiding co-crystal design with excipients .
- Polymorph Prediction : Density functional theory (DFT) calculates lattice energies to prioritize stable forms for pharmacokinetic testing .
Basic: What in vitro models are appropriate for preliminary toxicity profiling?
Answer:
- Hepatotoxicity : Use HepG2 cells to assess CYP450 inhibition .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or fluorescence-based) .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
Advanced: How can machine learning (ML) models accelerate the discovery of structurally related analogs?
Answer:
- Generative Chemistry : ML algorithms (e.g., recurrent neural networks) propose novel analogs by training on PubChem or ChEMBL datasets .
- Property Prediction : Models like Random Forest predict solubility, logP, and toxicity from molecular descriptors (e.g., topological polar surface area) .
- Synthetic Feasibility : Tools like Synthia prioritize routes with available reagents and high predicted yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
